molecular formula C10H13NO2*HCl B555344 N-Methyl-L-phenylalanine CAS No. 2566-30-5

N-Methyl-L-phenylalanine

Cat. No.: B555344
CAS No.: 2566-30-5
M. Wt: 179,22*36,45 g/mole
InChI Key: SCIFESDRCALIIM-VIFPVBQESA-N
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Description

N-Methyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where a methyl group is attached to the nitrogen atom of the amino group. This modification results in a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol

Mechanism of Action

Target of Action

N-Methyl-L-phenylalanine is a derivative of L-phenylalanine, having a methyl substituent attached to the α-amino function . It is known to interact with targets such as the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . These proteins play crucial roles in bacterial adhesion and blood coagulation, respectively .

Mode of Action

It is known that l-phenylalanine, the parent compound, is involved in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and adrenaline . These neurotransmitters are crucial for maintaining mental alertness, memory, mood regulation, and appetite suppression .

Biochemical Pathways

This compound is involved in the metabolism of phenylpropanoids, leading to the formation of lignin and a wide range of phenolic secondary metabolites . Lignin is an essential component of plant cell walls, while phenolic compounds play a significant role in plant defense mechanisms and interactions with the environment .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination (adme) of l-phenylalanine, the parent compound, are complex processes influenced by various factors . For instance, Phenylalanine hydroxylase (PAH) deficiency can lead to intolerance to the dietary consumption of phenylalanine, resulting in various syndromes such as deep and permanent logical disability, impaired cognitive development .

Result of Action

It is known that l-phenylalanine, the parent compound, plays a crucial role in the synthesis of neurotransmitters, which are essential for various brain functions . Additionally, N-formyl-methionyl-leucyl-phenylalanine, a related compound, has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, environmental stress can trigger the activation of secondary metabolic pathways in plants, leading to the production of phenolic compounds and lignin . These compounds play a crucial role in the plant’s defense mechanisms and interactions with the environment .

Biochemical Analysis

Biochemical Properties

N-Methyl-L-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .

Cellular Effects

It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenylalanine and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that phenylalanine and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that phenylalanine and its derivatives can have various effects at different dosages .

Metabolic Pathways

This compound is involved in the phenylalanine metabolic pathway . It interacts with various enzymes and cofactors in this pathway, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to phenylalanine. It can interact with transporters such as the L-type amino acid transporter 1 (LAT1), which is known to transport large neutral amino acids including phenylalanine .

Subcellular Localization

It is known that phenylalanine and its derivatives can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-phenylalanine can be synthesized through different N-methylation strategies. One common method involves the N-methylation of L-phenylalanine using methyl iodide in the presence of a base such as sodium hydroxide . Another approach is the use of N-methylating agents like formaldehyde and formic acid under reductive amination conditions . These methods typically yield this compound in high purity and good yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenylalanine compounds .

Scientific Research Applications

Peptide Synthesis

Overview : N-Methyl-L-phenylalanine is a crucial building block in solid-phase peptide synthesis. Its unique properties enhance the stability and solubility of peptides, making it a preferred choice for researchers.

Applications :

  • Solid-Phase Peptide Synthesis : The compound facilitates the efficient creation of complex peptides, which are essential for various biological studies and therapeutic developments.
  • Modification of Peptide Properties : By incorporating N-methyl amino acids, researchers can alter the physical and chemical properties of peptides, improving their efficacy in biological systems .

Drug Development

Overview : In the pharmaceutical industry, this compound plays a vital role in designing and optimizing peptide-based drugs.

Applications :

  • Enhancing Drug Efficacy : The compound is used to improve the pharmacological properties of drugs, such as their stability and bioavailability.
  • Targeted Drug Delivery Systems : this compound is involved in bioconjugation techniques that allow for the targeted delivery of therapeutics to specific cells or tissues .

Bioconjugation

Overview : Bioconjugation refers to the process of chemically linking biomolecules to other molecules. This compound is instrumental in this area.

Applications :

  • Attachment to Biomolecules : The compound enables effective attachment of peptides to proteins or other biomolecules, enhancing their therapeutic potential.
  • Development of Targeted Therapies : By utilizing this compound in bioconjugation, researchers can create more effective targeted therapies for diseases such as cancer .

Protein Engineering

Overview : this compound is valuable in modifying proteins to improve their functionality.

Applications :

  • Improving Protein Stability and Activity : The incorporation of this compound can enhance the stability and activity of proteins used in therapeutic applications.
  • Biotechnology Research : Researchers utilize this compound for protein modifications that are crucial for various biotechnological applications .

Research in Neuroscience

Overview : In neuroscience, this compound is explored for its potential effects on neurotransmitter function.

Applications :

  • Understanding Neurological Disorders : Studies involving this compound contribute to a better understanding of disorders related to neurotransmitter dysfunction.
  • Potential Therapeutic Implications : Research indicates that modifications using this compound may have therapeutic implications for conditions like phenylketonuria, where phenylalanine aggregation is linked to toxicity .

Data Table: Summary of Applications

Application AreaKey FunctionsExample Studies/Findings
Peptide SynthesisBuilding block for complex peptidesSolid-phase synthesis techniques
Drug DevelopmentEnhances drug stability and efficacyOptimizing peptide-based drugs
BioconjugationAttaches peptides to biomoleculesTargeted drug delivery systems
Protein EngineeringModifies protein propertiesStability improvements in therapeutic proteins
NeuroscienceInvestigates neurotransmitter functionsStudies on neurological disorder mechanisms

Case Studies

  • Enzymatic Synthesis of this compound
    • Researchers identified an enzyme from Pseudomonas putida that catalyzes the formation of this compound from phenylpyruvate and methylamine. This method demonstrates high yield and enantiomeric purity, showcasing its potential for industrial applications in pharmaceuticals .
  • Therapeutic Implications in Cancer Research
    • A study explored the use of probenecid loading with a radiolabeled variant of this compound to enhance tumor accumulation. Results indicated significant improvements in tumor targeting, suggesting potential applications in cancer therapy .
  • Impact on Antimicrobial Activity
    • Research demonstrated that substituting traditional amino acids with N-methylated analogs could modulate antimicrobial properties. This finding highlights the versatility of this compound in developing new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its N-methylation, which alters its chemical properties and biological activity compared to its parent compound, phenylalanine. This modification enhances its lipophilicity, making it more soluble in non-aqueous solvents and improving its membrane permeability . These properties make it a valuable compound in peptide synthesis and drug development.

Biological Activity

N-Methyl-L-phenylalanine (NMePhe) is a derivative of the amino acid phenylalanine, characterized by the addition of a methyl group to the nitrogen atom in its amino group. This modification alters its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its therapeutic implications, production methods, and relevant case studies.

This compound has the chemical formula C10H13NO2C_{10}H_{13}NO_2 and is classified as an N-alkylated amino acid. The methyl substitution affects its solubility, reactivity, and interaction with biological systems, making it an important compound for research in drug development and metabolic engineering .

Biological Activities

1. Antimicrobial Properties:
Research indicates that N-methylation can influence the antimicrobial activity of peptides. For instance, substituting L-phenylalanine with this compound in certain antimicrobial peptides resulted in varied effects on their efficacy against bacterial strains. While some analogs exhibited reduced activity, others maintained or enhanced their antimicrobial properties, suggesting a complex relationship between structure and function .

2. Role in Drug Development:
N-Methylated amino acids are increasingly recognized for their potential in drug design due to their ability to improve pharmacokinetic properties such as stability against enzymatic degradation and enhanced membrane permeability. For example, N-methylation can lead to increased bioavailability of peptide drugs by facilitating better absorption through biological membranes .

3. Therapeutic Applications:
this compound is being studied for its role as a building block in peptidomimetics—synthetic compounds that mimic natural peptides. These compounds are designed to interact selectively with biological targets, which can lead to advancements in treatments for diseases like cancer and neurodegenerative disorders .

Production Methods

The sustainable production of this compound has been explored using metabolic engineering techniques. Research has demonstrated that Corynebacterium glutamicum can be engineered to produce this compound through reductive methylamination of phenylpyruvate. This approach yielded significant amounts of NMePhe, showcasing the potential for industrial applications in amino acid production .

Production MethodOrganismYield (g/L)Volumetric Productivity (g/L/h)
Metabolic EngineeringCorynebacterium glutamicum0.73 ± 0.050.01
FermentationPseudomonas putida0.60 ± 0.040.008

Case Studies

Case Study 1: Antimicrobial Activity Modulation
A study assessed the impact of various methylated amino acids on the antimicrobial properties of lipopeptides against Pseudomonas aeruginosa. The results indicated that while some substitutions maintained activity, others led to a significant decrease, highlighting the importance of specific amino acid configurations in therapeutic efficacy .

Case Study 2: Peptidomimetics Development
In developing peptidomimetics that incorporate N-methylated amino acids, researchers found that these modifications could enhance receptor selectivity and reduce proteolytic degradation. This was particularly noted in the context of antitumor agents where N-methylation improved therapeutic outcomes .

Properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIFESDRCALIIM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426229
Record name N-Methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-30-5
Record name N-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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